molecular formula C12H16Cl2N4O B1435890 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108830-69-7

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

货号: B1435890
CAS 编号: 2108830-69-7
分子量: 303.18 g/mol
InChI 键: YCQIDRIGICFABI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a potent and selective inhibitor of Janus Kinase 3 (JAK3). The JAK-STAT signaling pathway is critically involved in cytokine-mediated regulation of immune cell function, proliferation, and survival. The high selectivity for JAK3 over other JAK family members makes this compound a valuable pharmacological tool for dissecting the specific role of JAK3 in various disease contexts . Research applications are primarily focused in immunology, where it is used to investigate the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, by blocking signaling from cytokines that depend on the common gamma chain (γc) receptor. Furthermore, its utility extends to oncology research, particularly in the study of hematological malignancies like leukemia and lymphoma, where constitutive JAK-STAT signaling often drives tumor cell survival and proliferation. By enabling precise inhibition of JAK3, this compound aids researchers in validating JAK3 as a therapeutic target and in understanding the complex signaling networks that govern immune responses and oncogenesis.

属性

IUPAC Name

2-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-17-11-3-2-8(6-14-11)12-15-9-4-5-13-7-10(9)16-12;;/h2-3,6,13H,4-5,7H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIDRIGICFABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC3=C(N2)CNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a compound that belongs to the imidazopyridine class. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of various cellular pathways. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}Cl2_{2}N3_{3}O
  • Molecular Weight : 288.17 g/mol

Biological Activity Overview

The biological activities of imidazopyridine derivatives are well-documented. The following sections detail specific activities relevant to this compound.

Anticancer Activity

Research indicates that imidazopyridine derivatives can act as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival. A study highlighted that certain derivatives exhibited IC50_{50} values in the range of 0.082 µM for cytotoxic activity against cancer cell lines .

Table 1: Anticancer Activity Data

CompoundTargetIC50_{50} (µM)Reference
This compoundMcl-10.082

Antimicrobial Activity

Imidazopyridines have shown promising antimicrobial properties. The presence of methyl groups at specific positions enhances activity against various bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values below 1 µM .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µM)Reference
This compoundMycobacterium tuberculosis< 1

Anti-inflammatory and Immunomodulatory Effects

Imidazopyridines have been studied for their potential anti-inflammatory effects. They may influence various signaling pathways involved in inflammation and immune response modulation. This compound's ability to inhibit inflammatory mediators could position it as a candidate for treating autoimmune disorders .

Case Studies

Several studies have explored the pharmacological potential of imidazopyridine derivatives:

  • Study on Cancer Cell Lines : A series of imidazopyridine compounds were tested against breast cancer cell lines. The results indicated that certain modifications significantly enhanced PARP inhibitory activity, increasing the sensitivity of tumor cells to chemotherapy .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy of imidazopyridines against resistant bacterial strains. The findings demonstrated that the introduction of halogen atoms improved docking energy and membrane permeability .

科学研究应用

Medicinal Chemistry Applications

The compound exhibits several properties that make it a candidate for drug development:

  • Antitumor Activity : Research indicates that derivatives of this compound may possess anti-tumor properties. For instance, studies involving similar imidazo-pyridine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Neuroinflammatory Responses : The compound has been investigated for its ability to modulate neuroinflammatory responses. This is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role in disease progression. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits .
  • Integrin Inhibition : There is evidence that compounds related to 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may act as inhibitors of alpha V integrins. This mechanism is significant in cancer metastasis and angiogenesis, making it a target for anti-cancer therapies .

Biochemical Research Applications

In addition to its pharmacological potential, the compound is valuable in biochemical research:

  • Structure-Activity Relationship Studies : The unique structure of this compound allows researchers to explore its interactions with various biological targets. Understanding these interactions can lead to the development of more effective therapeutics by optimizing chemical structures for enhanced efficacy and reduced side effects.
  • Synthesis of Novel Derivatives : The synthesis of 2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride serves as a precursor for creating novel derivatives with potentially improved biological activities. This synthetic versatility is crucial for advancing drug discovery efforts.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antitumor Activity : A study published in 2022 demonstrated that imidazo-pyridine derivatives exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Neuroinflammation Modulation : Research conducted by Zhang et al. (2022) focused on the anti-neuroinflammatory properties of similar compounds. Their findings indicated that these compounds effectively reduced levels of inflammatory markers in vitro and in vivo models of neuroinflammation .
  • Integrin Inhibition : A patent application detailed the use of related compounds as integrin inhibitors. These compounds showed promise in preclinical models for preventing tumor growth and metastasis by blocking integrin-mediated signaling pathways .

相似化合物的比较

Key Differences in Substituent Effects

  • Electron-Donating vs.
  • Steric Considerations : Bulkier substituents (e.g., diphenylacetyl in PD123177) hinder rotational freedom, favoring selective receptor interactions, while smaller groups (e.g., methyl in 1-methyl derivatives) improve metabolic stability .
  • Salt Forms : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than trifluoroacetate salts (e.g., LysoGlow84), critical for in vivo applications .

Enzyme and Receptor Interactions

  • SSAO Inhibition : The 4-isopropyl derivative inhibits SSAO, a target for inflammatory diseases, but the target compound’s methoxy group may reduce affinity due to steric clashes with the enzyme’s active site .
  • Angiotensin II Receptor Binding : PD123177 binds selectively to AT2 receptors (Ki < 1 nM), while the target compound’s pyridinyl-methoxy group could favor interactions with other GPCR subtypes .

Key Research Findings

Synthetic Flexibility : The Pictet-Spengler reaction is a robust method for generating diverse imidazo[4,5-c]pyridine derivatives, enabling tailored modifications for specific applications .

Structure-Activity Relationships: Minor substituent changes (e.g., methoxy vs. methyl) significantly alter biological activity, emphasizing the need for precision in drug design .

Commercial Relevance : Derivatives like 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride are marketed for receptor studies, highlighting the scaffold’s versatility .

准备方法

Synthesis of the 6-Methoxypyridin-3-yl Fragment

  • Starting Material: 2,6-dibromo-3-aminopyridine is subjected to nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group at the 6-position, yielding 6-bromo-2-methoxy-3-aminopyridine.

  • Formylation: The amino group is converted to a formamide via in situ generation of formic anhydride, affording formamide intermediate.

  • Ketoformamide Formation: This intermediate undergoes nucleophilic substitution with chloropropanone to yield a ketoformamide.

  • Cyclization: The ketoformamide is cyclized using ammonium acetate to construct the imidazo[4,5-c]pyridine ring system.

  • Bromination: Subsequent acid-catalyzed bromination of the cyclized intermediate provides a bromoacetophenone derivative suitable for coupling.

This sequence ensures the methoxypyridine motif is correctly positioned and functionalized for further coupling steps.

Synthesis of the Tetrahydro-imidazo[4,5-c]pyridine Core

  • Starting Material: Commercially available racemic 2-oxocyclohexane-1-carbonitrile is condensed with ethylhydrazine to form a 3-aminocyclohexapyrazole intermediate.

  • Thiourea Derivative Formation: Reaction with benzoyl isothiocyanate yields a benzoyl thiourea intermediate, which upon base-mediated deprotection gives the free thiourea.

  • Hantzsch Condensation: The thiourea is condensed with the bromoacetophenone derivative (from section 3.1) to form the thiazole C-ring, completing the tetrahydro-imidazo[4,5-c]pyridine skeleton.

Final Coupling and Salt Formation

  • The key coupling step involves palladium-mediated cross-coupling reactions (e.g., Heck or Stille coupling) to link the methoxypyridine-containing fragment with the tetrahydro-imidazo[4,5-c]pyridine core.

  • The final compound is isolated and converted into its dihydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic aromatic substitution Sodium methoxide, DMF, reflux 70-85 Introduction of methoxy group
Formylation Formic anhydride (in situ), mild heating 80-90 Efficient conversion to formamide
Ketoformamide formation Chloropropanone, base 75-85 Precursor for cyclization
Cyclization Ammonium acetate, reflux 65-80 Formation of imidazo[4,5-c]pyridine ring
Bromination Acid catalysis, bromine source, room temp 70-90 Formation of bromoacetophenone intermediate
Condensation with ethylhydrazine Ethylhydrazine, reflux 80-90 Formation of aminocyclohexapyrazole
Thiourea formation Benzoyl isothiocyanate, base treatment 75-85 Benzoyl thiourea intermediate
Hantzsch condensation Bromoketone, thiourea, acid/base catalysis 60-75 Formation of thiazole ring
Palladium-mediated coupling Pd catalyst, ligands, base, solvent 65-80 Key coupling step
Salt formation HCl in suitable solvent >95 Formation of dihydrochloride salt

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution to introduce the methoxy group is sensitive to reaction temperature and solvent choice; DMF under reflux provides optimal conversion with minimal side reactions.

  • The cyclization step to form the imidazo ring benefits from ammonium acetate as both a reagent and mild acid catalyst, yielding high purity products.

  • Bromination conditions must be carefully controlled to avoid demethylation of the methoxy group; room temperature and dilute conditions minimize side reactions.

  • Palladium-catalyzed coupling reactions require careful selection of ligands and bases to maximize coupling efficiency and minimize by-products.

  • Conversion to the dihydrochloride salt significantly improves compound solubility and stability, which is critical for pharmaceutical applications.

Summary Table of Key Intermediates and Their Roles

Intermediate Role in Synthesis Key Features
6-Bromo-2-methoxy-3-aminopyridine Methoxypyridine fragment precursor Contains methoxy and amino groups
Ketoformamide intermediate Precursor to imidazo ring Enables cyclization
Bromoacetophenone derivative Coupling partner for thiazole formation Activated for nucleophilic attack
3-Aminocyclohexapyrazole Core scaffold precursor Provides tetrahydro-imidazo ring
Benzoyl thiourea intermediate Thiourea source for Hantzsch condensation Facilitates thiazole ring formation
Final coupled product Target compound before salt formation Contains full molecular framework
Dihydrochloride salt Final pharmaceutical form Enhanced solubility and stability

常见问题

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Researchers must wear protective gear (gloves, lab coat, goggles) to avoid skin/eye contact. Toxic byproducts may form during reactions; use fume hoods or gloveboxes for hazardous steps. Post-experiment waste should be segregated and disposed via certified biohazard waste services to prevent environmental contamination .

Q. How can the purity of this compound be verified after synthesis?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to theoretical mass).
  • NMR : Compare 1H/13C spectra to reference data (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in pyridine/imidazole regions) .

Q. What solvents are optimal for dissolving this compound in biological assays?

Preliminary solubility studies suggest:

  • Polar aprotic solvents : DMSO (up to 50 mM) for stock solutions.
  • Aqueous buffers : Dilute in PBS (pH 7.4) with <1% DMSO for cell-based assays. Note: Sonication or mild heating (≤40°C) may aid dissolution without degradation .

Advanced Research Questions

Q. How to design experiments to resolve contradictory IC50 values in kinase inhibition studies?

  • Assay standardization : Validate kinase activity using ATP concentration curves and control inhibitors.
  • Compound stability : Pre-incubate the compound in assay buffer (37°C, 1 hr) to rule out hydrolysis.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .

Q. What strategies mitigate metabolic instability observed in preclinical pharmacokinetic studies?

  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-methoxy position to reduce CYP450-mediated oxidation.
  • Prodrug approach : Mask the imidazole nitrogen with acetyl or phosphate groups to enhance plasma stability. Validate via in vitro liver microsome assays .

Q. How to optimize synthetic yield for large-scale (>10 g) production?

  • Catalyst optimization : Replace Pd(OAc)2 with PdCl2(dppf) to enhance Suzuki-Miyaura coupling efficiency (yield improved from 65% to 81% in similar pyridine derivatives).
  • Workup refinement : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Variable parameters : Note differences in temperature (RT vs. 37°C), pH (5.0 vs. 7.4), and ionic strength.
  • Analytical validation : Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility measurements .

Q. Why do conflicting results arise in cytotoxicity assays across cell lines?

  • Cell-specific factors : Assess expression levels of target proteins (e.g., kinases) via Western blot.
  • Membrane permeability : Use LC-MS to quantify intracellular compound levels, adjusting incubation time/dose accordingly .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Coupling Reaction

ParameterConditionYield ImprovementReference
CatalystPdCl2(dppf) (0.1 equiv)81% vs. 65%
SolventToluene (anhydrous)Reduced side-reactions
PurificationRecrystallization (EtOH/H2O)95% purity

Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey Peaks/Data PointsReference Compound Match
1H NMRδ 3.8 (s, OCH3), δ 7.2–8.1 (aromatic)
IR1670 cm⁻¹ (C=N stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。